methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . The overall yield of this process is approximately 32%, with a purity of 98% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion of carboxylic acids to esters.
Amidation: Reaction with amines to form amides.
Oxidation and Reduction: Involvement in redox reactions.
Common Reagents and Conditions
Esterification: Methanol is commonly used as a reagent.
Amidation: Amines are used under neutral conditions, often facilitated by microwave heating.
Major Products Formed
Amides: Formed from the reaction with amines.
Nucleoside Analogues: Utilized as a precursor in the synthesis of nucleoside analogues like Ribavirin.
Scientific Research Applications
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of nucleoside analogues for antiviral therapies.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 3-Methyl-1H-1,2,4-triazole
- 5-Amino-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is unique due to its morpholino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-14-7(13)6-9-8(11-10-6)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11) |
InChI Key |
MIMMZTAJFACOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
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